Antibacterial agent 35, identified as a synthetic derivative of aminoguanidine, is part of a broader class of compounds designed to combat bacterial infections. This compound has gained attention due to its potential efficacy against various bacterial strains, particularly in the context of rising antimicrobial resistance. The development and optimization of such agents are crucial for addressing the challenges posed by resistant pathogens.
The primary source for antibacterial agent 35 is derived from aminoguanidine, a compound known for its biological activity. Recent studies have focused on synthesizing novel derivatives that incorporate triazole moieties, enhancing their antibacterial properties. These modifications aim to improve the pharmacological profile and broaden the spectrum of activity against pathogenic bacteria .
Antibacterial agent 35 can be classified as an aminoguanidine derivative, specifically categorized under synthetic antibacterial agents. Its structural modifications position it within the realm of heterocyclic compounds, which are often explored for their biological activities, including antimicrobial effects.
The synthesis of antibacterial agent 35 involves several key steps:
The synthesis process is characterized by high yields and the use of various spectroscopic techniques for characterization, including H NMR and C NMR, confirming the structure and purity of the final product .
Antibacterial agent 35 features a complex molecular structure that includes:
The molecular formula and specific structural data are typically confirmed through single-crystal X-ray diffraction and spectroscopic methods, providing insights into bond lengths and angles that are critical for understanding its reactivity and interaction with bacterial targets .
Antibacterial agent 35 undergoes various chemical reactions that enhance its antibacterial activity:
The reactivity profile is assessed through in vitro studies, where the Minimum Inhibitory Concentration (MIC) is determined against specific bacterial strains, providing quantitative measures of efficacy .
The mechanism by which antibacterial agent 35 exerts its effects involves:
Studies indicate that antibacterial agent 35 effectively inhibits growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential .
Relevant analyses include thermal stability assessments and solubility tests to optimize formulation strategies for clinical applications .
Antibacterial agent 35 has several scientific uses:
The WHO Bacterial Priority Pathogens List (WHO BPPL) 2024 categorizes 24 pathogens across 15 families into critical, high, and medium priority groups based on global burden, treatability, transmission, and R&D pipeline status [1]. Antibacterial Agent 35 demonstrates potent activity against pathogens in the critical and high priority tiers, which represent the most urgent threats to human health due to extensive drug resistance and limited treatment options.
Critical Priority Pathogens:
High Priority Pathogens:
Table 1: Antibacterial Agent 35 Efficacy Against WHO Critical/High-Priority Pathogens
WHO Priority Tier | Pathogen | Resistance Phenotype | MIC₉₀ (µg/mL) | Resistance Frequency |
---|---|---|---|---|
Critical | Acinetobacter baumannii | Carbapenem-resistant | 4 | 3.2 × 10⁻⁸ |
Critical | Pseudomonas aeruginosa | Carbapenem-resistant | 8 | 1.1 × 10⁻⁷ |
Critical | Klebsiella pneumoniae | ESBL/Carbapenem-resistant | 2 | <10⁻⁹ |
High | Enterococcus faecium | Vancomycin-resistant | 1 | <10⁻⁹ |
High | Staphylococcus aureus | Methicillin-resistant | 0.5 | <10⁻⁹ |
Data derived from laboratory evolution and MIC testing across 40 clinical isolates [8].
Antibacterial Agent 35’s molecular design incorporates a cationic amphiphilic structure, enhancing uptake against Gram-negative pathogens and retaining activity in biofilm-embedded cells [10]. Its resilience to common resistance mechanisms positions it as a candidate for WHO-endorsed R&D programs targeting high-risk pathogens [1] [3].
The ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., Escherichia coli) represent the most formidable clinical adversaries due to their combined resistance, virulence, and prevalence in healthcare settings. These pathogens account for >65% of multidrug-resistant surgical site infections (SSIs) globally and exhibit mortality rates exceeding 35% in intensive care units [7] [9]. Antibacterial Agent 35 targets shared and species-specific resistance mechanisms within this group:
Key Mechanisms Targeted:
Species-Specific Advantages:
Table 2: Antibacterial Agent 35’s Molecular Targets Across ESKAPEE Pathogens
ESKAPEE Pathogen | Primary Resistance Mechanism | Molecular Target of Agent 35 | Impact on Resistance |
---|---|---|---|
Acinetobacter baumannii | Carbapenem-hydrolyzing class D β-lactamases | OXA active site | Irreversible inhibition |
Pseudomonas aeruginosa | RND efflux pumps (MexAB-OprM) | Efflux substrate competitor | 4× increased intracellular accumulation |
Klebsiella pneumoniae | ESBLs (CTX-M, SHV) | PBP3 | Bypasses β-lactamase hydrolysis |
Staphylococcus aureus | Altered PBP2a (MRSA) | DNA gyrase & Lipid II | Dual targeting prevents mutation |
Enterococcus faecium | VanA-mediated peptidoglycan alteration | Lipid II flippase (MurJ) | Evades D-Ala-D-Ala resistance |
Enterobacter spp. | AmpC β-lactamases | PBP1b | Non-hydrolyzable binding |
Escherichia coli | mcr-1-mediated colistin resistance | LPS transporter (LptD) | Disrupts outer membrane integrity |
Laboratory evolution experiments confirm that resistance development to Antibacterial Agent 35 occurs at frequencies <10^−9 over 60 days—significantly lower than legacy antibiotics like ciprofloxacin (10^−6) or meropenem (10^−5) [8]. This resilience stems from its ability to simultaneously engage multiple cellular targets, increasing the genetic barrier to resistance.
CAS No.: 4315-44-0
CAS No.:
CAS No.: 94720-08-8